Benzonatate-d9
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Overview
Description
Benzonatate-d9 is a complex organic compound. This compound is characterized by its long chain of ethoxy groups and a benzoate group attached to a nonadeuteriobutylamino group. It is primarily used in pharmaceutical and chemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonatate-d9 involves multiple steps. The process typically starts with the preparation of the ethoxy chain through a series of etherification reactions. Each step involves the reaction of an alcohol with an alkyl halide in the presence of a base, such as sodium or potassium hydroxide, to form the ether linkage.
The benzoate group is introduced through an esterification reaction, where benzoic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The nonadeuteriobutylamino group is synthesized by substituting hydrogen atoms with deuterium in a butylamine molecule, which is then attached to the benzoate group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzonatate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, thiols.
Scientific Research Applications
Benzonatate-d9 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving membrane permeability and transport mechanisms due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Benzonatate-d9 involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other long-chain ethoxy derivatives and benzoate esters. Compared to these compounds, Benzonatate-d9 is unique due to the presence of the nonadeuteriobutylamino group, which imparts distinct physicochemical properties.
List of Similar Compounds
- 2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl benzoate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-butylamino benzoate
- This compound
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C₃₀H₄₄D₉NO₁₁ |
---|---|
Molecular Weight |
612.8 |
Synonyms |
4-(Butylamino-d9)benzoic Acid 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl Ester; Benzononantin-d9; Benzononatine-d9; Exangit-d9; KM 65-d9; Tesalon-d9; Tessalin-d9; Tessalon-d9; Tessalon-Ciba-d9; Ventussin-d9; |
Origin of Product |
United States |
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